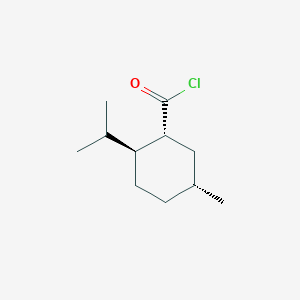

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

Descripción general

Descripción

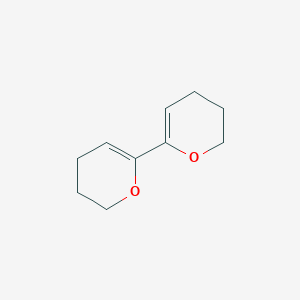

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride, also known as menthyl chloroformate, is a colorless liquid that is commonly used in organic synthesis. It is a versatile reagent that is used to introduce the menthyl carbamate protecting group into various organic compounds. Menthyl chloroformate is a powerful and reactive chemical that requires careful handling and appropriate safety measures. In

Mecanismo De Acción

Menthyl chloroformate reacts with the hydroxyl or amino group of the organic compound to form a stable (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group. The reaction occurs via the formation of an intermediate carbamoyl chloride, which then reacts with the menthol to form the (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group.

Biochemical and Physiological Effects:

Menthyl chloroformate is not used in drug development due to its reactivity and toxicity. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Menthyl chloroformate is a versatile reagent that is widely used in organic synthesis. It is easy to handle and can be used to protect a wide range of functional groups. However, it is a reactive and toxic chemical that requires careful handling and appropriate safety measures. It should be used in a well-ventilated area and protective clothing and equipment should be worn.

Direcciones Futuras

Menthyl chloroformate has many potential applications in the synthesis of complex organic compounds. Future research could focus on developing new methods for the synthesis of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate-protected compounds and exploring the use of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride chloroformate in the synthesis of bioactive compounds. Additionally, research could focus on developing safer and more efficient methods for handling and using (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride chloroformate in the laboratory.

Aplicaciones Científicas De Investigación

Menthyl chloroformate is widely used in organic synthesis as a reagent for the protection of various functional groups. It is commonly used to protect primary and secondary amines, hydroxyl groups, and carboxylic acids. The (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride carbamate protecting group is stable under a wide range of reaction conditions and can be easily removed using mild acidic conditions. Menthyl chloroformate is also used in the synthesis of peptides and other complex organic compounds.

Propiedades

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |

CAS RN |

39668-87-6 | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)